methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate (CAS: 941876-94-4) is a heterocyclic compound with a pyrazolo[1,5-a]pyrazinone core. Its molecular formula is C22H17ClN4O4, and it features a 4-chlorophenyl group at position 2 of the pyrazinone ring, an acetyl-amino linker, and a methyl benzoate substituent at position 4 .
Properties
CAS No. |
941876-94-4 |
|---|---|
Molecular Formula |
C22H17ClN4O4 |
Molecular Weight |
436.85 |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28) |
InChI Key |
JPWISQFVKGYWDK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound that belongs to the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, including its potential anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.4 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of compounds in the pyrazolo[1,5-a]pyrazine class are extensive and include:
- Anticancer Activity : Many derivatives exhibit significant antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : These compounds can act as inhibitors for enzymes such as acetylcholinesterase and urease.
- Antimicrobial Properties : They have shown effectiveness against several bacterial and fungal strains.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine scaffold demonstrate promising anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range. Similar compounds have been tested with IC50 values ranging from 0.013 to 0.018 μM against MCF-7 cells, indicating strong antiproliferative properties .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.013 |
| Compound B | MDA-MB-231 | 0.018 |
| Methyl Benzoate | MDA-MB-231 | TBD |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Compounds derived from the pyrazolo scaffold have shown strong inhibitory activity against AChE, which is crucial for neurotransmission.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 2.14 |
| Compound D | Urease | 0.63 |
Antimicrobial Properties
This compound has also been assessed for antimicrobial activity:
- Bacterial Strains : The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains.
Case Studies
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrazines in drug development:
- Study on Anticancer Activity : A focused library of analogues was synthesized and screened for anticancer properties using MTT assays. The results indicated significant growth inhibition in cancer cell lines .
- Enzyme Interaction Studies : Docking studies revealed that the compound interacts effectively with target enzymes, providing insights into its mechanism of action .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate exhibit a range of biological activities:
- Antitumor Activity : Pyrazolo derivatives have shown potential as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated that these compounds can interact with specific enzymes involved in cancer progression, leading to reduced tumor growth .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar pyrazolo compounds have been reported to exhibit significant effects against various bacterial strains, indicating that this compound may also possess such properties .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. Optimizing these synthetic pathways is crucial for enhancing yield and purity .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo derivatives in preclinical models:
- Antitumor Efficacy : A study demonstrated that a related pyrazolo compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Antimicrobial Testing : In vitro tests showed that this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrazinone or related heterocyclic cores, emphasizing structural variations and inferred biological implications:
| Compound Name (CAS) | Core Structure | Key Substituents | Molecular Weight | Inferred Activity | References |
|---|---|---|---|---|---|
| Target Compound (941876-94-4) | Pyrazolo[1,5-a]pyrazinone | 4-chlorophenyl, methyl benzoate | 436.85 | Agrochemical (herbicidal) | [1], [8] |
| N-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)-... (942035-02-1) | Pyrazolo[1,5-a]pyrazinone | 4-methoxyphenyl, bromophenyl acetamide | 457.27 | Pesticidal (bromo enhances bioactivity) | [8], [11] |
| N-Benzyl-2-[2-(4-methoxyphenyl)-4-oxo... (941876-17-1) | Pyrazolo[1,5-a]pyrazinone | 4-methoxyphenyl, benzyl acetamide | 388.40 | Fungicidal (methoxy improves solubility) | [11] |
| Isopropyl 4-({[7-(difluoromethyl)-5-(4-methoxyphenyl)... (445238-80-2) | Pyrazolo[1,5-a]pyrimidine | Difluoromethyl, 4-methoxyphenyl, isopropyl benzoate | 480.46 | Herbicidal (pyrimidine core enhances stability) | [12] |
Structural and Functional Analysis
Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyrazinone core (a fused pyrazole-pyrazinone system) differs from pyrazolo[1,5-a]pyrimidine (CAS 445238-80-2), which replaces the pyrazinone oxygen with a nitrogen.
Substituent Effects :
- 4-Chlorophenyl Group : The chloro substituent in the target compound increases electronegativity, enhancing receptor-binding affinity compared to methoxy (CAS 942035-02-1) or benzyl (CAS 941876-17-1) groups .
- Benzoate Ester vs. Acetamide : The methyl benzoate in the target compound may improve metabolic stability compared to acetamide derivatives (e.g., CAS 942035-02-1), which are prone to hydrolysis .
Biological Activity: Evidence from pyrazolo[1,5-a]pyrimidine derivatives (CAS 445238-80-2) suggests that fluorine-containing groups (e.g., difluoromethyl) enhance lipophilicity and herbicidal activity . Analogous pyrazolo[1,5-a]pyrazinones with bromophenyl substituents (CAS 942035-02-1) show pesticidal activity, likely due to bromine’s electronegativity and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
